
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is a synthetic organic compound with the molecular formula C15H12BrCl3O2. It is characterized by the presence of a naphthalene ring, a bromine atom, and three chlorine atoms attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate typically involves the esterification of naphthalen-1-ol with 2-bromo-4,4,4-trichloro-2-methylbutanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the naphthalene ring to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), ambient temperature.
Major Products Formed
Substitution: Naphthalen-1-yl derivatives with various functional groups.
Reduction: Naphthalen-1-yl 2-hydroxy-4,4,4-trichloro-2-methylbutanoate.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl 2-chloro-4,4,4-trichloro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trifluoro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-ethylbutanoate
Uniqueness
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens with the naphthalene ring and butanoate ester makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
106749-75-1 |
|---|---|
Molecular Formula |
C15H12BrCl3O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C15H12BrCl3O2/c1-14(16,9-15(17,18)19)13(20)21-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
InChI Key |
ZGIPNLSQMZGZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(Cl)(Cl)Cl)(C(=O)OC1=CC=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
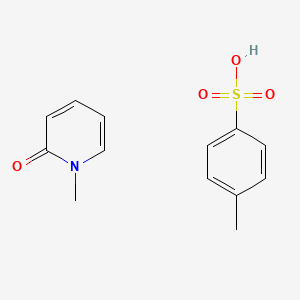

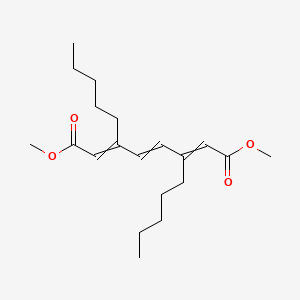
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
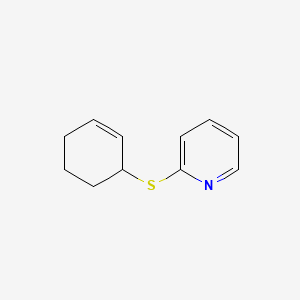
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
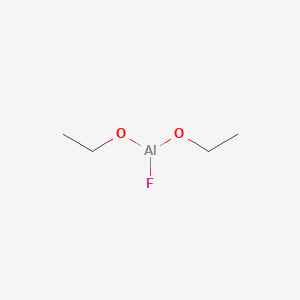
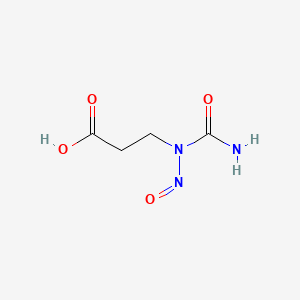
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
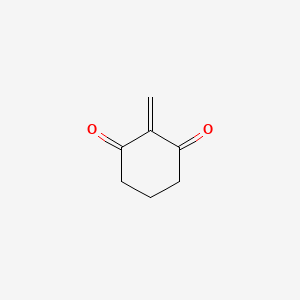
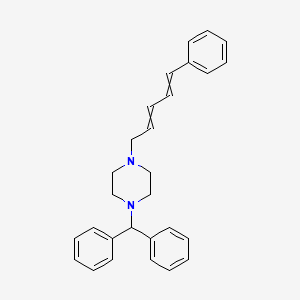
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
